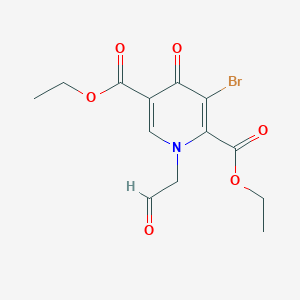
Diethyl 3-Bromo-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Esterification: Formation of the diethyl ester groups.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用机制
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Bromo-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid: Lacks the 2-oxoethyl group.
1,4-Dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the 2-oxoethyl group in 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may confer unique chemical properties and reactivity, making it distinct from similar compounds.
属性
分子式 |
C13H14BrNO6 |
|---|---|
分子量 |
360.16 g/mol |
IUPAC 名称 |
diethyl 3-bromo-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO6/c1-3-20-12(18)8-7-15(5-6-16)10(9(14)11(8)17)13(19)21-4-2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
AMXZMPXGJQOOGF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C(=C(C1=O)Br)C(=O)OCC)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















